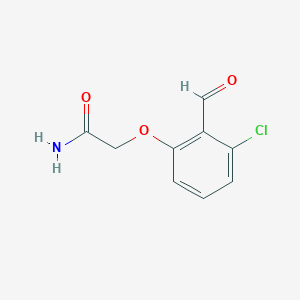

2-(3-Chloro-2-formylphenoxy)acetamide

Description

2-(3-Chloro-2-formylphenoxy)acetamide is a substituted acetamide derivative characterized by a phenoxyacetamide backbone with a chlorine atom at the 3-position and a formyl group (-CHO) at the 2-position of the aromatic ring. This compound is of interest due to its structural features, which are conducive to diverse pharmacological and chemical applications.

Properties

Molecular Formula |

C9H8ClNO3 |

|---|---|

Molecular Weight |

213.62 g/mol |

IUPAC Name |

2-(3-chloro-2-formylphenoxy)acetamide |

InChI |

InChI=1S/C9H8ClNO3/c10-7-2-1-3-8(6(7)4-12)14-5-9(11)13/h1-4H,5H2,(H2,11,13) |

InChI Key |

DAIQXOJYHWZZGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)OCC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of phenoxyacetamides are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogues:

Key Observations:

- Substituent Position : The presence of chlorine at the 3-position (as in the target compound) may enhance electrophilic reactivity compared to para-substituted analogues (e.g., ’s 4-CH₃ group), influencing binding to biological targets .

- Hybrid Substituents: Compounds with combined chloro, alkoxy, and formyl groups () demonstrate the versatility of phenoxyacetamides in drug design but require complex synthetic routes .

Pharmacological Activity Trends

- Anti-Cancer Activity : Derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide () show potent activity against HCT-1, MCF-7, and PC-3 cell lines, suggesting that chloro and formyl groups could enhance cytotoxicity .

- Enzyme Inhibition : Chlorine-containing acetamides (e.g., ’s MT1-MMP inhibitor) highlight the role of halogens in enhancing binding affinity to metalloproteinases .

Crystallographic and Analytical Insights

- Structure Confirmation : Single-crystal XRD and NMR () are critical for verifying substituent positions, as misassignment (e.g., meta vs. ortho isomers in ) can lead to incorrect pharmacological conclusions .

- SHELX Applications : The SHELX suite () is widely used for refining crystal structures of small molecules like acetamides, ensuring accuracy in structural comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.